2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE is a compound that belongs to the class of organophosphorus compounds It features a benzothiazole ring substituted with a diphenylphosphoryl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE typically involves the reaction of 2-mercaptobenzothiazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(diphenylphosphoryl)ethyl]-1,3-benzoxazole
- 2-[2-(diphenylphosphoryl)ethyl]-1,3-benzimidazole
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)ETHYL(DIPHENYL)PHOSPHINE OXIDE is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications in chemistry and biology .
Properties
IUPAC Name |
2-(2-diphenylphosphorylethyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NOPS/c23-24(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)25-21/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVRNBWNKPIASF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NOPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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